

Application Notes and Protocols for YL-0919 (Hypidone Hydrochloride)

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Compound of Interest

Compound Name: YL-1-9

Cat. No.: B15583647

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These application notes provide detailed information and protocols for the experimental use of YL-0919, a novel antidepressant agent. YL-0919 acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT_{1A} receptor.^{[1][2][3][4][5]} It is currently under investigation for its potential therapeutic effects in various neurological and psychiatric disorders.

Physicochemical Properties and Solubility

YL-0919 is a white powder with good solubility in dimethyl sulfoxide (DMSO) and can be prepared in various vehicles for in vivo administration.^{[1][2][6][7][8][9][10]}

In Vitro Solubility

For in vitro experiments, YL-0919 is typically dissolved in DMSO to prepare a stock solution. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.^{[1][4]}

Solvent	Concentration	Notes
DMSO	≥ 30 mg/mL (89.60 mM)	Use of newly opened DMSO is recommended. ^[1]
DMSO	67 mg/mL (200.09 mM)	

Table 1: In Vitro Solubility of YL-0919.

In Vivo Formulations

For in vivo studies, YL-0919 is typically administered orally (intragastric gavage, i.g.).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Several formulations have been successfully used in animal models.

Vehicle Composition	Solubility	Notes
Distilled Water	Not specified, but used for i.g. administration	Used in multiple studies for dissolving YL-0919. [6] [8] [9]
Saline	Not specified, but used for i.g. administration	YL-0919 is dissolved in saline for administration. [2] [10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (7.47 mM)	Results in a clear solution. [1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (7.47 mM)	Results in a clear solution. [1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (7.47 mM)	

Table 2: In Vivo Formulations and Solubility of YL-0919.

Experimental Protocols

Preparation of YL-0919 Stock Solution for In Vitro Use (10 mM in DMSO)

Materials:

- YL-0919 (Hypidone Hydrochloride) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Sonicator (optional)

Protocol:

- Weigh the required amount of YL-0919 powder. For 1 mL of a 10 mM stock solution (MW: 334.84 g/mol), weigh out 3.35 mg of YL-0919.
- Add the weighed YL-0919 to a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO.
- Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)
- Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Preparation of YL-0919 Working Solution for In Vitro Cell-Based Assays

Materials:

- YL-0919 stock solution (10 mM in DMSO)
- Appropriate cell culture medium
- Sterile tubes

Protocol:

- Thaw the YL-0919 stock solution at room temperature.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 2, 5, 10 μ M).[\[6\]](#)
- Ensure the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

- Add the working solutions to the cell cultures as required by the experimental design.

Preparation of YL-0919 for In Vivo Oral Administration (Intragastric Gavage)

Materials:

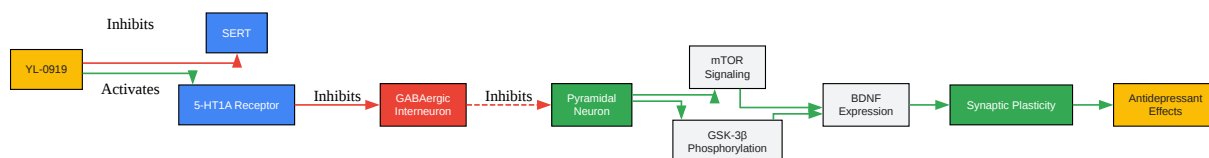
- YL-0919 (Hypidone Hydrochloride) powder
- Sterile distilled water or saline
- Sterile vehicle components (if using a co-solvent formulation)
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

Protocol (using distilled water or saline):

- Weigh the required amount of YL-0919 based on the desired dose and the number and weight of the animals.
- Add the weighed YL-0919 to a sterile tube.
- Add the calculated volume of sterile distilled water or saline to achieve the final desired concentration (e.g., for a 2.5 mg/kg dose in a 20g mouse with a 10 mL/kg gavage volume, the concentration would be 0.25 mg/mL).
- Vortex the suspension thoroughly. Gentle warming or sonication may be used to aid dissolution.
- Administer the solution to the animals via intragastric gavage at the appropriate volume.

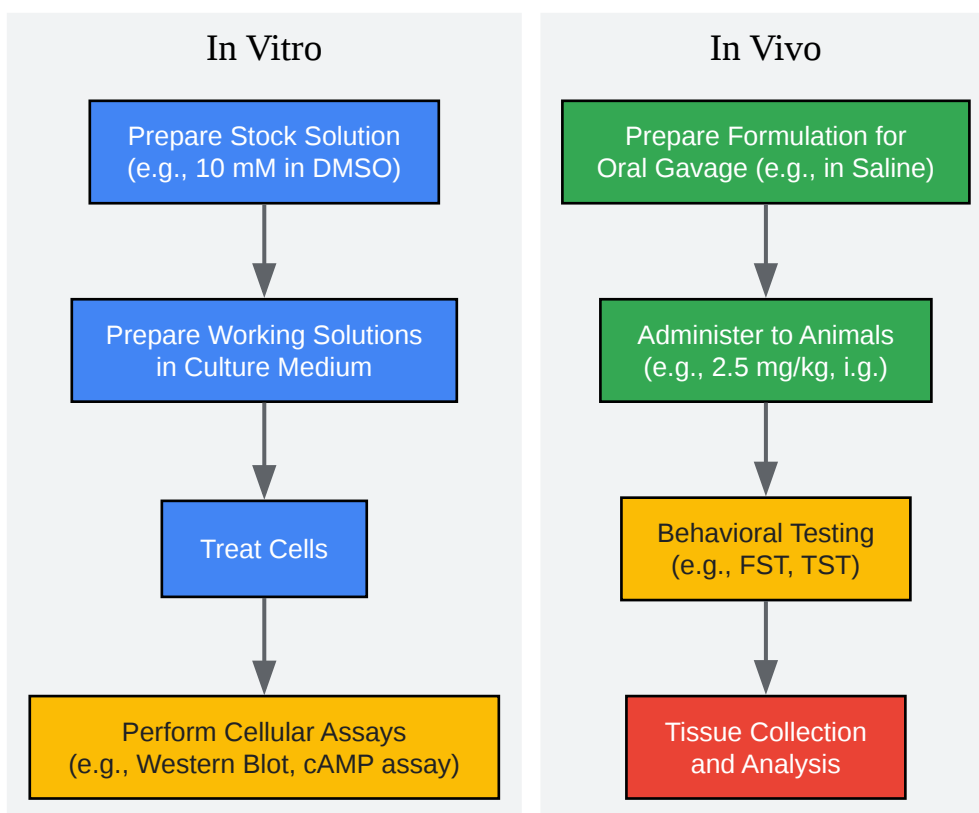
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of YL-0919 and a typical experimental workflow for its preparation and use.



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Caption: YL-0919 Signaling Pathway.



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Caption: Experimental Workflow for YL-0919.

Mechanism of Action

YL-0919 exerts its antidepressant-like effects through a dual mechanism of action. It is a potent inhibitor of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.^{[1][3]} Additionally, it acts as a partial agonist at the 5-HT_{1A} receptor.^{[1][3]} Studies have shown that YL-0919 can activate synaptic-related signaling pathways, including the mTOR and GSK-3 β pathways, and increase the expression of brain-derived neurotrophic factor (BDNF).^{[2][7][11]} This leads to enhanced synaptic plasticity, which is thought to underlie its rapid-onset antidepressant effects.^{[2][7]} Some research also suggests that YL-0919's effects may be mediated in part by the sigma-1 receptor.^{[7][12]}

The information provided in these application notes is intended for research purposes only and should be used in conjunction with a thorough review of the primary literature. Appropriate safety precautions should be taken when handling this compound.

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